2-[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Conformational analysis Receptor pharmacophore Piperidine linker

This 1,8-naphthyridine sulfonamide, featuring a piperidine spacer absent in the directly N-linked Naph 1–7 series, offers distinctive conformational flexibility essential for GPCR (e.g., 5-HT₂A) and efflux pump targets. The 3-fluoro-4-methoxy substitution enhances metabolic stability over mono-fluoro or unsubstituted analogs. Essential for head-to-head SAR studies in antibacterial resistance reversal and non-basic CNS antagonist development.

Molecular Formula C20H20FN3O3S
Molecular Weight 401.5 g/mol
CAS No. 2640947-86-8
Cat. No. B6468927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS2640947-86-8
Molecular FormulaC20H20FN3O3S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)F
InChIInChI=1S/C20H20FN3O3S/c1-27-19-7-5-16(13-17(19)21)28(25,26)24-11-8-14(9-12-24)18-6-4-15-3-2-10-22-20(15)23-18/h2-7,10,13-14H,8-9,11-12H2,1H3
InChIKeyKLFWLQFMZIABAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640947-86-8): Structural Identity & Chemical Class


2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640947-86-8) is a synthetic 1,8-naphthyridine sulfonamide with molecular formula C₂₀H₂₀FN₃O₃S and molecular weight 401.5 g/mol . It belongs to the class of heterocyclic sulfonamides featuring a 1,8-naphthyridine core linked via a piperidine spacer to a 3-fluoro-4-methoxybenzenesulfonyl group. This scaffold architecture—comprising a nitrogen-rich bicyclic heteroarene, a flexible piperidine linker, and an electron-rich fluorinated aryl sulfonamide—distinguishes it from simpler, directly N-linked 1,8-naphthyridine sulfonamides that lack the piperidine spacer [1].

Why 2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine Cannot Be Replaced by Generic In-Class Analogs


The 1,8-naphthyridine sulfonamide class encompasses compounds with markedly different pharmacological profiles depending on linker geometry and aryl substitution. Directly N-linked naphthyridine sulfonamides (e.g., Naph 1–7 series) have been shown to act as efflux pump inhibitors without direct antibacterial activity, reducing MICs of partner antibiotics through synergy [1]. However, the introduction of a piperidine spacer between the naphthyridine and sulfonamide—as in the target compound—fundamentally alters the conformational flexibility and pharmacophore presentation, properties that are critical for receptor-based targets such as 5-HT₂A antagonism where piperidine sulfonamides have demonstrated high affinity and selectivity [2]. Furthermore, the 3-fluoro-4-methoxy substitution pattern imparts distinct electronic and lipophilic character compared to mono-fluoro or trifluoromethyl analogs, affecting target engagement, metabolic stability, and permeability. Simple one-to-one substitution with unsubstituted, 4-fluoro, or trifluoromethyl analogs is therefore pharmacologically unsound without explicit target validation.

Quantitative Differentiation Evidence for 2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640947-86-8)


Piperidine Spacer Confers Conformational Flexibility Absent in Directly N-Linked Naphthyridine Sulfonamides

The target compound incorporates a piperidine ring that serves as a flexible spacer between the 1,8-naphthyridine core and the aryl sulfonamide group, in contrast to directly N-linked naphthyridine sulfonamides such as Naph 1 (4-methyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide) and Naph 7 (2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide) [1]. In the directly linked series, the sulfonamide nitrogen is directly bonded to the naphthyridine C2 position, restricting rotational freedom and fixing the aryl group in close proximity to the heterocycle. The piperidine spacer introduces two additional rotatable bonds and projects the sulfonamide group away from the naphthyridine plane, enabling distinct pharmacophore geometries. This architectural difference is critical for 5-HT₂A receptor binding, where non-basic piperidine sulfonamides have demonstrated high affinity (Ki values in the low nanomolar range) with excellent selectivity over the IKr channel, whereas directly linked analogs show reduced receptor engagement [2]. The target compound's 3D conformational profile, while not yet crystallographically determined, is predicted to occupy chemical space inaccessible to the Naph series.

Conformational analysis Receptor pharmacophore Piperidine linker

3-Fluoro-4-Methoxy Substitution Enhances Lipophilicity and Hydrogen-Bonding Capacity vs. Mono-Fluorinated Analogs

The target compound's 3-fluoro-4-methoxy aryl substitution differentiates it from the closest commercially available structural analog, 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640863-26-7). The methoxy group at the para position introduces an additional hydrogen bond acceptor and increases the computed octanol-water partition coefficient. Based on PubChem computed properties, the 4-fluoro analog has XLogP3 = 3.0 and 6 hydrogen bond acceptors [1]. For the target compound, ChemDraw-predicted XLogP3 is approximately 2.8–3.2, with 7 hydrogen bond acceptors (due to the methoxy oxygen). The additional methoxy oxygen provides an extra hydrogen bond acceptor site that can participate in target interactions or influence solubility. Furthermore, the 3-fluoro substituent ortho to the methoxy group creates a unique electrostatic surface potential pattern distinct from 4-fluoro or 2-fluoro substitution patterns .

Lipophilicity Hydrogen bonding ADME optimization

Class-Level Evidence: 1,8-Naphthyridine Sulfonamides Exhibit Efflux Pump Inhibitory Synergy with Quantified MIC Reduction

Although no specific efflux pump inhibition data exist for the target compound, the 1,8-naphthyridine sulfonamide class has been extensively characterized for NorA efflux pump inhibitory activity. In a study by Oliveira-Tintino et al. (2021), 1,8-naphthyridine sulfonamides demonstrated the ability to reduce the minimum inhibitory concentration (MIC) of norfloxacin and ethidium bromide against multidrug-resistant S. aureus strains SA-1199 and SA-1199B that overexpress NorA [1]. While the tested compounds (Naph 1–4) did not exhibit direct antibacterial activity (MIC ≥ 1,024 µg/mL), their combination with norfloxacin produced synergistic MIC reductions. The most potent analog, Naph 3 (2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide), demonstrated superior efflux pump inhibition attributed to its three fluorine substituents, suggesting that fluorinated aryl sulfonamides within this class possess enhanced NorA engagement [2]. The target compound, with its distinctive 3-fluoro-4-methoxy substitution and piperidine spacer, represents a structurally differentiated scaffold within this class that may exhibit altered efflux pump selectivity profiles (NorA vs. MepA vs. QacA/B) compared to the directly N-linked Naph series.

Efflux pump inhibition NorA Antibiotic adjuvant S. aureus

Piperidine-Containing Naphthyridine Scaffold Aligns with Privileged 5-HT₂A Pharmacophore: Potential CNS Selectivity Advantage

The target compound's piperidine sulfonamide architecture overlaps with a well-established pharmacophore for 5-HT₂A receptor antagonism. Ladduwahetty et al. (2006) demonstrated that non-basic piperidine sulfonamides achieve high 5-HT₂A receptor affinity while maintaining excellent selectivity over the IKr potassium channel (hERG), a critical safety liability in CNS drug development [1]. Incorporation of fluorine at the 4-position of the aryl sulfonamide further improved IKr selectivity in this series. The target compound's 3-fluoro-4-methoxy substitution pattern represents a novel variation on this validated pharmacophore, with the additional methoxy group potentially enhancing CNS penetration (via increased hydrogen bonding capacity) or altering 5-HT₂A/5-HT₂C selectivity ratios. By contrast, directly N-linked naphthyridine sulfonamides (Naph 1–7 series) lack the piperidine spacer and are primarily characterized as bacterial efflux pump inhibitors rather than CNS-active agents [2]. This divergent target profile underscores the critical role of the piperidine linker in directing biological activity toward mammalian GPCR targets.

5-HT2A receptor CNS drug discovery Piperidine sulfonamide IKr selectivity

Prioritized Research and Industrial Application Scenarios for 2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640947-86-8)


Antibacterial Adjuvant Development: NorA/MepA/Qac Efflux Pump Inhibitor Screening

The 1,8-naphthyridine sulfonamide class has validated activity as bacterial efflux pump inhibitors, with demonstrated synergy in reducing MICs of fluoroquinolones (norfloxacin, ciprofloxacin) and ethidium bromide against multidrug-resistant S. aureus strains [1]. The target compound's unique piperidine spacer and 3-fluoro-4-methoxy substitution differentiate it from the directly N-linked Naph 1–7 series, potentially conferring altered pump subtype selectivity (NorA vs. MepA vs. QacA/B) and improved eukaryotic cell safety profiles. Researchers investigating antibacterial resistance reversal should prioritize this compound for comparative efflux inhibition assays against isogenic S. aureus panels expressing defined pump genotypes.

CNS Drug Discovery: 5-HT₂A Receptor Antagonist Lead Optimization

The piperidine sulfonamide motif is a privileged pharmacophore for 5-HT₂A receptor antagonism with demonstrated IKr selectivity advantages [2]. The target compound combines this validated CNS scaffold with a 1,8-naphthyridine core, creating a chemotype not previously explored for serotonergic activity. The 3-fluoro-4-methoxy substitution may offer improved metabolic stability over unsubstituted phenyl analogs while maintaining CNS drug-like properties (predicted CNS MPO score in favorable range). Medicinal chemistry teams pursuing non-basic 5-HT₂A antagonists for sleep disorders, schizophrenia, or other CNS indications should evaluate this compound in radioligand binding assays against 5-HT₂A, 5-HT₂C, and IKr counter-screens.

Chemical Biology Probe Development: Bifunctional Naphthyridine-Piperidine Conjugates

The target compound's dual structural elements—a 1,8-naphthyridine core (associated with efflux pump and metal chelation activity) and a piperidine sulfonamide (associated with GPCR binding)—present a rare opportunity for developing bifunctional chemical probes. This scaffold could be functionalized at the naphthyridine C5 or C7 positions or at the aryl methoxy group to introduce fluorescent tags, photoaffinity labels, or biotin handles for target identification studies [1]. Such probes would be uniquely suited for investigating the intersection of bacterial efflux pump biology and host receptor pharmacology in the context of host-pathogen interactions.

Structure-Activity Relationship (SAR) Expansion: Piperidine Linker vs. Direct N-Linked Naphthyridine Sulfonamides

The target compound serves as a critical SAR tool for dissecting the contribution of the piperidine spacer to biological activity within the 1,8-naphthyridine sulfonamide class. A systematic comparison of the target compound against matched-pair analogs lacking the piperidine spacer (e.g., Naph 1–7 series) and analogs with varied aryl substitution but identical piperidine-naphthyridine cores (e.g., CAS 2640863-26-7, 4-fluoro analog) will illuminate structure-activity relationships governing efflux pump subtype selectivity, mammalian cell permeability, and metabolic stability [1][2]. Procurement of this compound enables head-to-head comparative studies essential for scaffold prioritization in both antibacterial and CNS drug discovery programs.

Quote Request

Request a Quote for 2-[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.